5-Isopropyl-2-methoxybenzoic acid
Overview
Description
5-Isopropyl-2-methoxybenzoic acid is a chemical compound with the CAS Number: 68014-67-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 5-isopropyl-2-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Isopropyl-2-methoxybenzoic acid is 1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
5-Isopropyl-2-methoxybenzoic acid is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Thermodynamic Properties
- Sublimation Studies : Research on aminomethoxybenzoic acids, related to 5-isopropyl-2-methoxybenzoic acid, focused on their vapor pressures and thermodynamic properties. The standard molar enthalpies and Gibbs energies of sublimation were derived, contributing to the understanding of their thermodynamic behavior (Monte, Almeida, & Matos, 2010).
Chemical Synthesis
- Synthesis of Related Compounds : Research has been conducted on the directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid, to create various substituted benzoic acids. This method is beneficial for synthesizing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).
Environmental Analysis
- Environmental Impact and Detection : Chloromethoxybenzoic acid derivatives, similar to 5-isopropyl-2-methoxybenzoic acid, are important in pesticides. Their presence in the environment is significant, with research focused on developing sensitive methods for detecting these derivatives (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).
Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds : A study on the synthesis of compounds from visnaginone, including methoxybenzoic acid derivatives, shows the potential for creating bioactive compounds. These synthesized compounds can have varied applications in pharmaceuticals and biomedicine (Abdel Hafez, Ahmed, & Haggag, 2001).
Lanthanide Complexes
- Lanthanide Complex Studies : Research involving lanthanide complexes using methoxybenzoic acid has been conducted. These studies focus on the crystal structure, thermal properties, and luminescent behaviors of these complexes, which are crucial for materials science and catalysis applications (Zong et al., 2015).
Safety and Hazards
5-Isopropyl-2-methoxybenzoic acid is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 5-Isopropyl-2-methoxybenzoic acid with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that benzoic acid derivatives can be involved in various biochemical processes, including fatty acid metabolism and lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Isopropyl-2-methoxybenzoic acid. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in its environment .
properties
IUPAC Name |
2-methoxy-5-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMTKRMOKYESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methoxybenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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